molecular formula C20H19NO3 B12154101 4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12154101
M. Wt: 321.4 g/mol
InChI Key: VMEPRBAOEDBMPZ-UHFFFAOYSA-N
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Description

4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and is substituted with methyl and benzyl groups. This structural complexity makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the chromene ring, followed by the introduction of the oxazine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, altering the compound’s properties.

Scientific Research Applications

4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzyl alcohol
  • 4-methylbenzaldehyde
  • 4-methylbenzoic acid

Uniqueness

Compared to these similar compounds, 4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its fused ring structure and the presence of both chromene and oxazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

4-methyl-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H19NO3/c1-13-3-5-15(6-4-13)10-21-11-17-18(23-12-21)8-7-16-14(2)9-19(22)24-20(16)17/h3-9H,10-12H2,1-2H3

InChI Key

VMEPRBAOEDBMPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2

Origin of Product

United States

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